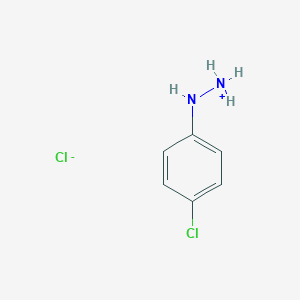

4-Chlorophenylhydrazine hydrochloride

Descripción

Significance in Organic Synthesis and Applied Chemistry

The primary significance of 4-chlorophenylhydrazine (B93024) hydrochloride lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably indoles, via the Fischer indole (B1671886) synthesis. rasayanjournal.co.inrsc.org This classic reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, is a cornerstone of heterocyclic chemistry due to the prevalence of the indole scaffold in pharmaceuticals and natural products. rasayanjournal.co.inbyjus.com

In applied chemistry, the compound's utility extends across several sectors:

Pharmaceuticals: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs). sgtlifesciences.comelampharma.compranshavhealthcare.in Notable examples include the nonsteroidal anti-inflammatory drug (NSAID) Carprofen and Edaravone, a drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). rasayanjournal.co.in Its derivatives have also been investigated for potential anti-cancer and antimicrobial properties. chemimpex.comsmolecule.com

Agrochemicals: The compound serves as a building block in the formulation of certain pesticides and other agricultural chemicals. chemimpex.comsgtlifesciences.comsmolecule.com

Dyes and Pigments: The hydrazine (B178648) group is a chromophore that can be incorporated into various dye molecules. guidechem.comsmolecule.com It is used in the synthesis of azo compounds and other nitrogen-containing dyes. guidechem.comchemimpex.com

Analytical Chemistry: It functions as a reagent for the detection and quantification of carbonyl compounds. chemimpex.comsmolecule.com The reaction between 4-chlorophenylhydrazine and an aldehyde or ketone produces a characteristic hydrazone derivative that can be identified using spectroscopic methods. smolecule.com

| Property | Value |

|---|---|

| CAS Number | 1073-70-7 chemimpex.comsgtlifesciences.com |

| Molecular Formula | C₆H₇ClN₂·HCl or C₆H₈Cl₂N₂ chemimpex.comsgtlifesciences.com |

| Molecular Weight | 179.05 g/mol chemimpex.comsgtlifesciences.com |

| Appearance | White to pink/red crystalline powder chemicalbook.comchemimpex.com |

| Melting Point | 210-218 °C (decomposes) chemimpex.comsgtlifesciences.com |

| Solubility | Soluble in hot water and methanol (B129727) chemicalbook.comsgtlifesciences.com |

Historical Context of Research and Development

The research trajectory of this compound is intrinsically linked to the development of the Fischer indole synthesis, a reaction discovered by Hermann Emil Fischer in 1883. wikipedia.orgnih.gov This method provided a versatile and reliable route to the indole nucleus and remains one of the most important reactions in heterocyclic chemistry. byjus.com Phenylhydrazines, including the 4-chloro substituted variant, became essential reagents for this transformation. rasayanjournal.co.in

The traditional and long-standing method for synthesizing this compound starts with 4-chloroaniline (B138754). rasayanjournal.co.inguidechem.com This process typically involves two main steps:

Diazotization: 4-chloroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–10 °C) to form a diazonium salt (benzenediazonium, 4-chloro-, chloride). guidechem.compatsnap.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents used historically include sodium sulfite (B76179) or stannous chloride (SnCl₂). guidechem.comsmolecule.compatsnap.com The reaction with sodium sulfite, for instance, is followed by acidification and hydrolysis to yield the final hydrochloride salt. patsnap.com

This foundational synthesis route has been the basis for industrial production for many decades, though it is associated with significant wastewater generation. google.com Over the years, research has focused on optimizing this process to improve yield, purity, and environmental footprint. google.comgoogle.com

Scope of Current Academic Investigations

Contemporary research on this compound is focused on several key areas, aiming to enhance its synthetic utility, improve production efficiency, and explore new applications.

One major area of investigation is the development of more sustainable and efficient synthesis methods. This includes "green chemistry" approaches that utilize water as a solvent and reduce hazardous waste. rasayanjournal.co.in Furthermore, continuous flow synthesis processes are being designed to replace traditional batch production. google.com These integrated systems, which combine diazotization, reduction, and salt formation into a single continuous operation, can dramatically shorten reaction times to under 20 minutes, improve safety by avoiding the accumulation of unstable diazonium intermediates, and achieve product yields and purities exceeding 99%. google.com

Another significant research focus is the use of this compound in the synthesis of novel and complex molecules. It is a key starting material in the total synthesis of various natural products and biologically active compounds. rsc.org For example, it has been employed in the one-pot, tandem Fischer indole synthesis to construct highly substituted indolo[2,3-a]carbazoles, which are of scientific interest for their potential biological activities. thieme-connect.comthieme-connect.de

Finally, modern analytical techniques are being developed to ensure the quality control of this compound. High-performance liquid chromatography (HPLC) methods are being refined to detect and quantify trace impurities, such as positional isomers (e.g., 2-chlorophenylhydrazine hydrochloride and 3-chlorophenylhydrazine hydrochloride) and residual starting materials like 4-chloroaniline, which can impact the purity and efficacy of the final products derived from it. rasayanjournal.co.in

| Target Compound | Synthetic Application | Reference |

|---|---|---|

| Carprofen | Intermediate in the synthesis of this NSAID. | rasayanjournal.co.in |

| Edaravone | Important intermediate for this neuroprotective drug. | rasayanjournal.co.in |

| Tjipanazole D | Used in the Fischer indole synthesis step for this antifungal natural product. | rsc.org |

| Indolo[2,3-a]carbazoles | Reactant in a one-pot tandem Fischer indole synthesis to build the core structure. | thieme-connect.com |

| Ethyl 5-chloro-2-indolecarboxylate | Serves as a key intermediate in its synthesis. | elampharma.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZREHUWCCHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30148000 | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-70-7 | |

| Record name | Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Conventional Synthetic Routes to 4-Chlorophenylhydrazine (B93024) Hydrochloride

The primary and most established industrial method for synthesizing 4-Chlorophenylhydrazine hydrochloride involves a multi-step process starting from 4-chloroaniline (B138754). patsnap.comsmolecule.com This synthesis is fundamentally a sequence of diazotization, followed by reduction, and finally acidification to form the hydrochloride salt. patsnap.comwipo.int

The synthesis commences with the diazotization of 4-chloroaniline. In this step, 4-chloroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452), under acidic conditions, usually with hydrochloric acid. guidechem.comgoogle.com The reaction is conducted at low temperatures, generally between 0°C and 10°C, to ensure the stability of the resulting diazonium salt, 4-chlorobenzenediazonium chloride. patsnap.comguidechem.comgoogle.com

Following the formation of the diazonium salt, the intermediate is then reduced to form the corresponding hydrazine (B178648) derivative. smolecule.com This reduction is a critical step that converts the diazo group (-N₂⁺) into a hydrazine group (-NHNH₂). The entire sequence—diazotization, reduction, and subsequent acid hydrolysis—is often performed as a one-pot synthesis to streamline the industrial production process. patsnap.comjustia.com

Typical Reaction Steps:

Diazotization: 4-chloroaniline is dissolved in an aqueous hydrochloric acid solution and cooled. patsnap.comguidechem.com An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature (e.g., 5-10°C) to form the 4-chlorobenzenediazonium salt. google.com

Reduction: The diazonium salt solution is then added to a solution containing a suitable reducing agent. patsnap.com

Acidification/Salt Formation: After the reduction is complete, hydrochloric acid is added to the reaction mixture. This step facilitates the hydrolysis of any intermediate sulfonates and precipitates the final product as this compound. patsnap.comgoogle.com The mixture is then cooled to induce crystallization, followed by filtration, washing, and drying to yield the final product. google.com

The choice of reducing agent is pivotal to the efficiency, safety, and quality of the final product. Sodium sulfite (B76179) (Na₂SO₃) and ammonium (B1175870) sulfite ((NH₄)₂SO₃) are commonly employed for this purpose. patsnap.comsmolecule.com

Sodium Sulfite: Traditionally, sodium sulfite has been a common reducing agent. patsnap.comorgsyn.org The diazonium salt reacts with the sulfite to form an intermediate diazosulfonate, which is then hydrolyzed and reduced to the hydrazine. However, the use of solid sodium sulfite can present operational challenges in industrial settings, as it has a tendency to cake, making material handling and charging into the reactor difficult. patsnap.comgoogle.com

Ammonium Sulfite: Ammonium sulfite is often used as an alternative to sodium sulfite and offers several advantages. patsnap.comgoogle.com When used as an aqueous solution, it circumvents the material handling problems associated with solid sodium sulfite. patsnap.com Furthermore, the byproducts generated during the acidification step, such as ammonium chloride and ammonium hydrogen sulfate, have high solubility in water. patsnap.comgoogle.com This high solubility results in later crystallization of these byproducts, which allows the acidification reaction to proceed more effectively in the solution, thereby reducing side reactions. patsnap.comgoogle.com This leads to a product that crystallizes more loosely, has better fluidity, and is easier to discharge and wash, ultimately improving both product quality and yield. patsnap.comgoogle.com

Another reducing agent mentioned in the literature is sodium metabisulfite (B1197395) (Na₂S₂O₅), which can be used under controlled pH (7-9) and temperature (10-35°C) conditions to achieve high purity and yield. smolecule.comgoogle.com

| Reducing Agent | Key Characteristics | Advantages | Disadvantages |

| Sodium Sulfite | Traditional reducing agent. patsnap.comorgsyn.org | Effective for reduction. | Solid form can cake, causing operational issues. patsnap.comgoogle.com |

| Ammonium Sulfite | Used as an aqueous solution. patsnap.comgoogle.com | Solves caking problems; byproducts are highly soluble, reducing side reactions; improves product quality and yield. patsnap.comgoogle.comgoogle.com | Requires preparation of an aqueous solution. google.com |

| Sodium Metabisulfite | Used under controlled pH and temperature. smolecule.comgoogle.com | Can provide high product purity and yield. google.com | Requires careful control of reaction conditions (pH, temperature). google.com |

Advanced and Sustainable Synthetic Approaches

In response to growing environmental concerns and the need for safer, more efficient manufacturing processes, advanced and sustainable synthetic methods for this compound are being developed. google.com These approaches are guided by the principles of green chemistry and leverage innovative technologies like continuous flow synthesis.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com In the synthesis of this compound, this is being achieved through several strategies.

One notable green approach involves using water as the primary solvent for the reaction, which is a significant improvement over methods that may use more hazardous organic solvents. rasayanjournal.co.inresearchgate.net Additionally, process optimization can lead to energy conservation and waste reduction. For instance, the utilization of ammonium sulfite can be part of a recycling loop where tail gas from other chemical reactions (e.g., acyl chloride reactions) is used to produce the ammonium sulfite solution, thereby reducing costs and promoting a circular economy. google.com

A study focused on a green approach to the synthesis also highlighted the development of an accompanying green analytical method (using HPLC) to monitor impurities, ensuring the final product meets high-quality standards while adhering to environmentally benign principles. rasayanjournal.co.inresearchgate.net

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering significant improvements in safety, efficiency, and product quality. wipo.int A patented continuous flow process for 4-chlorophenylhydrazine salts integrates the three key reaction steps—diazotization, reduction, and acidolysis/salt formation—into a single, continuous operation within an integrated reactor. wipo.intgoogle.com

In this process, the starting materials (4-chloroaniline acidic solution, diazotization reagent, reducing agent, and acid) are continuously fed into the reactor. wipo.intgoogle.com The reactions occur sequentially as the mixture flows through the reactor, and the final product is continuously discharged. google.com This method drastically reduces the total reaction time to 20 minutes or less, a significant shortening compared to conventional batch processes. wipo.int

Key Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reaction volumes within the microreactor minimize the accumulation of potentially unstable intermediates like diazonium salts, significantly improving process safety. justia.com

High Purity and Yield: The process can achieve product purities of 99% or higher and yields up to 99.5% without the need for additional purification steps. wipo.int

Elimination of Byproducts: The controlled conditions of the flow reactor prevent the formation of common byproducts such as diazoamino compounds. wipo.int

Process Integration: It seamlessly combines multiple reaction steps into one continuous, streamlined operation. justia.comgoogle.com

| Parameter | Conventional Batch Process | Continuous Flow Process |

| Total Reaction Time | Several hours patsnap.comgoogle.com | ≤ 20 minutes wipo.int |

| Safety | Risk of accumulating unstable diazonium salts. justia.com | Significantly improved due to small reaction volumes. justia.com |

| Product Purity | Variable, may require purification. | ≥ 99% wipo.int |

| Product Yield | Typically 63-86%. google.comgoogle.com | ≥ 99.5% wipo.int |

| Byproducts | Potential for diazoamino compounds and other impurities. wipo.int | Byproducts are not formed in the reaction process. wipo.int |

Impurity Profiling and Control in this compound Synthesis

Controlling impurities is crucial in the synthesis of any chemical intermediate, particularly those used in pharmaceuticals. rasayanjournal.co.in Impurities in this compound can arise from the starting materials, side reactions, or incomplete reactions.

Key process-related impurities generated during the synthesis of this compound include its positional isomers, 2-chlorophenylhydrazine hydrochloride and 3-chlorophenylhydrazine hydrochloride, as well as unreacted 4-chloroaniline. rasayanjournal.co.inresearchgate.net The starting material, 4-chloroaniline, is considered a genotoxic impurity, making its control particularly important. rasayanjournal.co.in

Detecting and quantifying these impurities is challenging because the positional isomers have very similar chemical properties. rasayanjournal.co.in High-performance liquid chromatography (HPLC) is an effective technique used for impurity profiling due to its sensitivity and ability to separate structurally similar compounds. rasayanjournal.co.inresearchgate.net A validated reverse-phase HPLC method has been developed to effectively separate and quantify these key impurities, ensuring the quality and purity of the final product. rasayanjournal.co.in Establishing a robust control strategy at the final stages of production is essential to meet the quality standards required for active pharmaceutical ingredients. rasayanjournal.co.in

| Impurity Name | Type | Detection Limit (via HPLC) |

| 2-Chlorophenylhydrazine hydrochloride | Positional Isomer | 0.02% rasayanjournal.co.inresearchgate.net |

| 3-Chlorophenylhydrazine hydrochloride | Positional Isomer | 0.04% rasayanjournal.co.inresearchgate.net |

| 4-Chloroaniline | Starting Material (Genotoxic) | 0.02% rasayanjournal.co.inresearchgate.net |

Detection and Quantification of Positional Isomers (e.g., 2-Chlorophenylhydrazine, 3-Chlorophenylhydrazine)

During the synthesis of this compound, the formation of positional isomers, such as 2-Chlorophenylhydrazine hydrochloride and 3-Chlorophenylhydrazine hydrochloride, is a significant challenge. These isomers are often difficult to separate from the desired product due to their similar physical and chemical properties. rasayanjournal.co.in

A robust analytical technique for the effective separation and quantification of these isomers is high-performance liquid chromatography (HPLC). A reverse-phase HPLC (RP-HPLC) method has been developed to control the levels of these positional isomers in the final product. This method allows for the sensitive detection and quantification of even trace amounts of 2-Chlorophenylhydrazine and 3-Chlorophenylhydrazine. rasayanjournal.co.in

One such validated HPLC method demonstrated effective separation of the isomers, achieving low detection limits. The sensitivity of this method is crucial for ensuring the quality control of this compound. rasayanjournal.co.in The detection limits for the positional isomers using this HPLC method are detailed in the table below.

Table 1: Detection Limits of Positional Isomers by HPLC

| Compound | Detection Limit (%) |

|---|---|

| 2-Chlorophenylhydrazine | 0.02 |

This table is interactive. You can sort and filter the data.

The ability to detect and quantify these isomers at such low levels is essential for optimizing the synthetic process to minimize their formation and to ensure the purity of the final this compound product. rasayanjournal.co.in

Characterization of Other Process Impurities (e.g., 4-Chloroaniline)

Besides positional isomers, other process-related impurities can also be present in this compound. A key starting material and potential impurity is 4-Chloroaniline. rasayanjournal.co.in The presence of 4-Chloroaniline in the final product is undesirable and needs to be carefully monitored.

Various chromatographic and spectroscopic techniques are employed to identify and characterize process impurities. HPLC, in particular, is a widely used and effective tool for impurity profiling due to its versatility, sensitivity, and cost-effectiveness. rasayanjournal.co.in

The same RP-HPLC method developed for the analysis of positional isomers has also been shown to be effective in detecting and quantifying 4-Chloroaniline. This allows for the simultaneous monitoring of multiple critical impurities in a single analytical run. rasayanjournal.co.in The validated method has a low detection limit for 4-Chloroaniline, ensuring that its presence can be controlled to a minimum feasible level. rasayanjournal.co.in

The detection limit for 4-Chloroaniline using the developed HPLC method is presented in the table below.

Table 2: Detection Limit of 4-Chloroaniline by HPLC

| Compound | Detection Limit (%) |

|---|

This table is interactive. You can sort and filter the data.

The effective control of impurities like 4-Chloroaniline is a critical aspect of the process chemistry of this compound, ensuring the production of a high-purity intermediate suitable for its intended applications in the pharmaceutical industry. rasayanjournal.co.in

Chemical Reactivity and Transformational Chemistry

Fundamental Reaction Pathways of 4-Chlorophenylhydrazine (B93024) Hydrochloride

The fundamental reactivity of 4-chlorophenylhydrazine hydrochloride involves reactions characteristic of the hydrazine (B178648) moiety, notably with electrophilic carbon centers such as those in carbonyl groups.

The hydrazine unit in this compound readily undergoes condensation reactions with carbonyl compounds like aldehydes and ketones. guidechem.com This reaction is a classic pathway for forming a new carbon-nitrogen double bond. researchgate.net The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. researchgate.net These reactions are often catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net The resulting conjugated molecules have applications in the synthesis of various dye compounds. guidechem.com

The condensation reaction between 4-chlorophenylhydrazine and carbonyl compounds leads directly to the formation of N-(4-chlorophenyl)hydrazones. chemimpex.com These hydrazones are stable compounds and are often critical intermediates in more complex synthetic sequences, such as the Fischer indole (B1671886) synthesis. rasayanjournal.co.in For example, the reaction of this compound with 1,2-cyclohexanedione (B122817) is a key step in the synthesis of precursors for tjipanazoles, forming a 6-chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole intermediate. rsc.org Beyond their role as intermediates, hydrazones and the related azo compounds, which feature a -N=N- double bond, are important in the manufacturing of dyes and in analytical chemistry. chemimpex.com

Cyclization Reactions and Heterocyclic Synthesis

This compound is a key building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its ability to participate in cyclization reactions makes it an indispensable tool for medicinal and materials chemistry.

One of the most significant applications of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts a phenylhydrazone into an indole ring system. rasayanjournal.co.in This methodology has been successfully employed for the one-pot synthesis of synthetically important indolo[2,3-a]carbazoles. thieme-connect.dethieme-connect.com These compounds are of great interest due to their potent biological activities, including antitumor and antifungal properties. thieme-connect.de

The reaction involves the condensation of this compound with a suitable ketone, such as 2-amino-cyclohexanone hydrochloride. thieme-connect.dethieme-connect.com The initially formed hydrazone undergoes an acid-catalyzed thieme-connect.dethieme-connect.de-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to furnish the indole core. In a tandem approach, using excess this compound, a bis-Fischer indole reaction can occur to construct the tetracyclic indolo[2,3-a]carbazole (B1661996) skeleton. thieme-connect.com The choice of acid catalyst and solvent system is crucial for optimizing the reaction yield. thieme-connect.de

Table 1: Fischer Indolization of 2-Aminocyclohexanone Hydrochloride with this compound

| Entry | Acid Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | 95% HOAc–TFA | 100 | 12 | 87 | thieme-connect.de |

| 2 | Glacial HOAc | Reflux | 14 | 83 | thieme-connect.de |

| 3 | HCOOH (97%) | Reflux | 13 | 72 | thieme-connect.de |

| 4 | ZnCl₂–HOAc | Reflux | 21 | 86 | thieme-connect.de |

| 5 | BF₃·OEt₂–HOAc | Reflux | 5 | 46 | thieme-connect.de |

| 6 | p-TsOH–EtOH | Reflux | 20 | 69 | thieme-connect.de |

This compound is also a precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in many pharmaceutically active compounds. nih.gov A common synthetic route involves the cyclocondensation reaction between a hydrazine (or its salt) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.gov

For instance, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole can be synthesized from this compound. chemicalbook.com The process involves reacting it with acrylamide (B121943) in the presence of sodium ethoxide. The reaction proceeds at elevated temperatures, and after an oxidative workup, the desired pyrazole derivative is obtained in good yield. chemicalbook.com Another approach involves a three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile (B47326) to synthesize N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov

Table 2: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | Acrylamide | Sodium ethoxide | Ethanol | 80 | 6 | 79.8 | chemicalbook.com |

Pyridazinone derivatives, six-membered heterocyclic rings with two adjacent nitrogen atoms and a carbonyl group, can be synthesized using this compound. These scaffolds are present in a number of therapeutic agents. nih.gov The synthesis can involve nucleophilic substitution reactions where the hydrazine group displaces a leaving group on a suitable precursor.

For example, 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine by treatment with phosphorus oxychloride. nih.gov This chlorinated pyridazine (B1198779) can then undergo further nucleophilic substitution. A key reaction is the displacement of the chlorine atom by various nucleophiles, such as hydrazine hydrate, to introduce further functionalization and build more complex heterocyclic systems. nih.gov The reaction of 3-chloro-phenylhydrazine hydrochloride with mucochloric acid has also been reported to form 5-aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one derivatives through a nucleophilic substitution pathway. researchgate.net

Triazole Compounds Containing 1,3-Dioxolane (B20135)

The synthesis of hybrid molecules incorporating both a 1,2,4-triazole (B32235) ring and a 1,3-dioxolane moiety is a field of interest in medicinal and agricultural chemistry, as compounds with these features have shown notable biological activities, including fungicidal and plant growth-regulating properties. researchgate.net The general synthetic strategies for 1,2,4-triazoles often involve the cyclization of intermediates derived from hydrazine compounds. researchgate.netnih.gov Hydrazine derivatives are crucial starting materials for constructing the triazole heterocycle. nih.govfrontiersin.org

Separately, 1,3-dioxolanes are typically synthesized as protecting groups for 1,2-diols or as key structural components in biologically active molecules. organic-chemistry.org While the synthesis of each of these heterocyclic systems is well-documented, specific research detailing a direct synthetic pathway that utilizes this compound to form a final compound containing both a triazole and a 1,3-dioxolane ring is not prominently featured in available literature. However, based on established synthetic methodologies, it is conceivable that 4-chlorophenylhydrazine could be converted into a suitable intermediate, such as a thiosemicarbazide (B42300), which could then be reacted with a molecule bearing a 1,3-dioxolane group to undergo cyclization and form the target hybrid structure.

Formation of Substituted Thiadiazoles

This compound is a valuable precursor for the synthesis of substituted 1,3,4-thiadiazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govekb.eg The most common synthetic route involves the conversion of the arylhydrazine into a corresponding thiosemicarbazide. This intermediate is then cyclized with a suitable one-carbon donor.

The general pathway proceeds as follows:

Formation of Thiosemicarbazide : 4-Chlorophenylhydrazine (after neutralization of the hydrochloride salt) reacts with a source of thiocyanate, such as ammonium (B1175870) or potassium thiocyanate, under acidic conditions to form 4-(4-chlorophenyl)thiosemicarbazide.

Cyclization : This thiosemicarbazide intermediate can then be cyclized using various reagents to form the 1,3,4-thiadiazole (B1197879) ring. Common cyclizing agents include:

Carboxylic Acids : Reaction with carboxylic acids in the presence of a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) yields 2-substituted-5-(4-chlorophenylamino)-1,3,4-thiadiazoles. bu.edu.eg

Carbon Disulfide : Cyclization with carbon disulfide in a basic medium (like alcoholic potassium hydroxide) leads to the formation of 5-(4-chlorophenylamino)-1,3,4-thiadiazole-2-thiol.

Acyl Chlorides or Anhydrides : These reagents react with the thiosemicarbazide to form an intermediate that cyclizes upon heating or treatment with a dehydrating agent. bu.edu.eg

This versatility makes 4-chlorophenylhydrazine a key building block in the synthesis of diverse libraries of substituted thiadiazole derivatives for biological screening. nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions involving 4-chlorophenylhydrazine can occur at two main sites: the hydrazine moiety and the aromatic ring.

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them inherently nucleophilic. After neutralization of the hydrochloride salt, the terminal -NH2 group is a potent nucleophile that can readily attack electrophilic centers. This reactivity is fundamental to its role in forming hydrazones via condensation with aldehydes and ketones, a key step in many synthetic pathways.

Conversely, the chlorine atom attached to the phenyl ring is generally not susceptible to direct nucleophilic aromatic substitution (SNAr). The carbon-chlorine bond in an aryl halide is significantly stronger than in an alkyl halide. colab.ws For an SNAr reaction to proceed, the aromatic ring typically requires activation by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. colab.ws The 4-chlorophenyl ring in this compound lacks such strong activation, making the chlorine atom resistant to displacement by most nucleophiles under standard conditions.

Coordination Chemistry and Metal Complexation Studies

Hydrazine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. nih.gov This ability stems from the lone pair of electrons on the nitrogen atoms, which can be donated to a Lewis acidic metal center. nih.gov

4-Chlorophenylhydrazine, as a substituted hydrazine, possesses this same fundamental property. After deprotonation of the hydrochloride, the neutral molecule can act as a monodentate or bidentate ligand. Coordination can occur through the terminal nitrogen (-NH2) or potentially involve both nitrogen atoms, forming a chelate ring with the metal ion. The presence of the chlorophenyl group can influence the electronic properties and steric bulk of the ligand, which in turn affects the stability, geometry, and reactivity of the resulting metal complex. While the potential for 4-chlorophenylhydrazine to serve as a ligand is clear based on its structure, specific and detailed studies on its coordination complexes are not extensively documented in the surveyed literature.

Mechanochemical Synthesis Applications (e.g., Ball Milling)

Mechanochemical methods, such as ball milling, offer a green and efficient alternative to traditional solvent-based synthesis. tandfonline.com These techniques use mechanical energy to initiate chemical reactions, often in the absence of a solvent, leading to reduced waste, shorter reaction times, and sometimes novel reactivity. tandfonline.com

4-Chlorophenylhydrazine has been successfully used in mechanochemical synthesis. A notable example is the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, achieved by grinding 4-chlorophenylhydrazine and methyl acrylate (B77674) in a ball mill. researchgate.net Researchers systematically investigated various reaction parameters to optimize the yield. researchgate.net The reaction involves a Michael addition followed by an intramolecular cyclization. The use of a solid base was crucial for the reaction to proceed.

The table below summarizes the optimization of the base used in the ball milling process for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one.

| Entry | Base | Time (cycles) | Yield (%) |

| 1 | KOH | 12 | 58 |

| 2 | NaOH | 12 | 56 |

| 3 | K2CO3 | 12 | 45 |

| 4 | Na2CO3 | 12 | 42 |

| 5 | t-BuOK | 12 | 31 |

| 6 | Et3N | 12 | 0 |

Reaction Conditions: 4-chlorophenylhydrazine (0.4 g), methyl acrylate (1.8 mol equiv.), and base (2.5 mol equiv.) were milled at 600 rpm. One cycle = 5 min rotation + 4 min pause. Data sourced from ResearchGate.

The results indicate that strong inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) were most effective in this solvent-free process. This application demonstrates the utility of 4-chlorophenylhydrazine in environmentally benign synthetic protocols. researchgate.net

Oxidative Radical Arylation Reactions

Arylhydrazine hydrochlorides, including this compound, serve as efficient precursors for the generation of aryl radicals under mild, metal-free conditions. This reactivity is harnessed in oxidative radical arylation reactions, providing a powerful tool for forming carbon-carbon bonds.

In a typical procedure, the arylhydrazine hydrochloride is reacted with an aromatic substrate, such as an aniline, in a biphasic system. The reaction uses dioxygen from the air as a simple and readily available oxidant, avoiding the need for transition metal catalysts or harsh chemical oxidants. The arylhydrazine is oxidized to an aryldiazene, which then decomposes to generate the corresponding aryl radical. This highly reactive species subsequently attacks the aromatic substrate to form a new C-C bond, yielding substituted biaryl compounds. This method has been successfully applied to prepare substituted 2-aminobiphenyls on a gram scale.

Applications in Advanced Chemical and Biological Systems

Pharmaceutical Intermediate Development and Drug Discovery

The structural framework of 4-chlorophenylhydrazine (B93024) hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its ability to participate in cyclization reactions, most notably the Fischer indole (B1671886) synthesis, allows for the construction of complex heterocyclic systems that are central to the activity of many drugs.

Synthesis of Anti-Inflammatory Agents (e.g., Carprofen)

A prominent application of 4-chlorophenylhydrazine hydrochloride is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with Carprofen serving as a prime example. The synthesis of Carprofen frequently employs the Fischer indole synthesis, a classic method for preparing indoles from phenylhydrazines and carbonyl compounds.

In a typical synthetic route, this compound is condensed with a suitable ketone precursor, such as α-methyl-3-oxocyclohexaneacetic acid, in an acidic medium like acetic acid-water. This reaction leads to the formation of the carbazole ring system, which is the core structure of Carprofen. The resulting intermediate, 6-chloro-α-methyl-1,2,3,4-tetrahydrocarbazole-2-acetic acid, undergoes further chemical transformations, including esterification and aromatization, to yield the final Carprofen molecule google.comgoogle.com. The key step of indolization highlights the indispensable role of this compound in constructing the specific carbazole scaffold necessary for the anti-inflammatory activity of Carprofen.

Table 1: Key Intermediates in the Synthesis of Carprofen from this compound

| Intermediate Compound | Role in Synthesis |

| α-Methyl-3-oxocyclohexaneacetic acid | Carbonyl precursor for Fischer indole synthesis |

| 6-Chloro-α-methyl-1,2,3,4-tetrahydrocarbazole-2-acetic acid | Product of the initial condensation and cyclization |

| Ethyl 6-chloro-α-methyl-1,2,3,4-tetrahydrocarbazole-2-acetate | Esterified intermediate |

| Ethyl 6-chloro-α-methylcarbazole-2-acetate | Aromatized intermediate prior to final hydrolysis |

Development of Antimicrobial Compounds

This compound serves as a versatile starting material for the synthesis of a variety of compounds with potential antimicrobial properties. Its chemical reactivity allows for the creation of diverse molecular architectures, including Schiff bases, pyrazoles, and indole derivatives, which have been investigated for their activity against various pathogens.

One area of research involves the synthesis of Schiff bases derived from pyrazole-4-carbaldehyde, which is prepared from 1-(1-(5-bromothiophen-2-yl)ethylidene)-2-(4-chlorophenyl)hydrazine, a direct product of the condensation of 2-acetyl-5-bromothiophene with this compound patsnap.com. These Schiff bases have demonstrated a range of antibacterial activity against organisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae patsnap.com.

Furthermore, the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with this compound can lead to the formation of indole and pyrazole (B372694) derivatives. Specifically, this reaction can yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole google.com. Some of these resulting compounds have exhibited weak antimicrobial activity against Helicobacter pylori google.com.

The synthesis of ethyl 3-(N-aryliminomethyl)-5-chloro-1H-indole-2-carboxylates also utilizes 4-chlorophenylhydrazine as a key starting material. The initial step involves the condensation of 4-chlorophenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes Fischer indolization to create the indole ring system. Subsequent modifications lead to the final compounds, which have shown moderate activity against Gram-negative bacteria and fungi.

Role in Anticancer Agent Synthesis

The indole nucleus is a prevalent scaffold in many compounds with anticancer activity. Given that this compound is a key precursor in indole synthesis via the Fischer indole reaction, it has been instrumental in the development of potential anticancer agents.

One such application is in the synthesis of indolo[2,3-a]carbazoles, a class of compounds known for their potent antitumor properties. A one-pot reaction utilizing the Fischer indole synthesis, starting from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazines like this compound, provides a direct route to these complex heterocyclic systems. This methodology allows for the rapid construction of various highly substituted indolo[2,3-a]carbazoles, which are of significant interest in cancer research.

Another approach involves the synthesis of novel indole-based sulfonohydrazide derivatives. In these syntheses, a substituted phenyl sulfonylhydrazide is reacted with an indole 3-carboxaldehyde derivative. While not a direct reactant in the final step, the indole scaffold itself is often synthesized using precursors like this compound. For instance, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide has shown promising inhibition of breast cancer cell lines MCF-7 and MDA-MB-468.

Precursor for Neurological Disorder Treatments (e.g., Edaravone)

While this compound has been mentioned as an important intermediate in the synthesis of Edaravone, a treatment for stroke and amyotrophic lateral sclerosis (ALS), a closer examination of the scientific literature reveals that the common and established synthetic routes for Edaravone utilize the unsubstituted phenylhydrazine (B124118) or its hydrochloride salt. The synthesis of Edaravone typically involves the condensation of phenylhydrazine with ethyl acetoacetate. Although substituted phenylhydrazines are used to create analogues of Edaravone for research purposes, the parent drug's synthesis does not generally start from this compound google.comgoogle.compatsnap.comchemicalbook.com. Therefore, while the broader class of phenylhydrazines is crucial for pyrazolone-based drugs like Edaravone, the specific role of the 4-chloro substituted variant in the synthesis of the approved drug is not well-documented in primary synthesis literature.

Agrochemical Development and Pest Control

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals, where it serves as an intermediate in the production of pesticides and herbicides patsnap.comelampharma.com. The chemical structures derived from this compound can be tailored to target specific biological pathways in pests and unwanted plants.

Synthesis of Pesticides and Herbicides

This compound is a key building block for certain fungicides. For instance, it is used in the synthesis of the fungicide pyraclostrobin. In the patented synthesis process, this compound is a precursor for the preparation of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, a key intermediate for pyraclostrobin. Another patent indicates that this compound is an intermediate in the synthesis of the pyrazole intermediate for kresoxim-methyl, another widely used fungicide google.comnih.gov. These examples underscore the importance of this compound in creating the core heterocyclic structures responsible for the fungicidal activity of these agrochemicals.

Table 2: Agrochemicals Synthesized Using this compound as a Precursor

| Agrochemical | Type | Role of this compound |

| Pyraclostrobin | Fungicide | Precursor for the synthesis of the 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole intermediate |

| Kresoxim-methyl | Fungicide | Intermediate in the synthesis of the pyrazole intermediate |

Efficacy against Plant Pathogens (e.g., Tobacco Root-Knot Nematode)

Research has demonstrated the significant toxicity of this compound against certain plant pathogens, most notably the tobacco root-knot nematode (Meloidogyne spp.). A laboratory study assessing the toxicity of eleven phenylhydrazine hydrochloride derivatives found that this compound was among the most potent.

Using the direct contact method, the study determined the lethal concentration (LC50) values for these compounds. The LC50 value represents the concentration of a chemical that is fatal to 50% of a test population. This compound exhibited the highest toxicity with an LC50 value of 6.9551 mg/L. This was considerably more effective than related compounds such as 4-bromophenylhydrazine hydrochloride (LC50 of 9.8244 mg/L) and 4-fluorophenylhydrazine hydrochloride (LC50 of 13.2752 mg/L).

Table 1: Toxicity of Phenylhydrazine Derivatives against Tobacco Root-Knot Nematode

| Compound | LC50 Value (mg/L) |

|---|---|

| This compound | 6.9551 |

| 4-Bromophenylhydrazine hydrochloride | 9.8244 |

| 4-Fluorophenylhydrazine hydrochloride | 13.2752 |

Data sourced from a laboratory toxicity determination using the direct contact method.

Potential in Plant Growth Substances

Based on the available research, there is no information to suggest that this compound has potential applications as a plant growth substance. The primary focus of agricultural research on this compound has been its nematicidal properties.

Dyes, Pigments, and Specialty Chemicals Manufacturing

This compound is a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the manufacturing of dyes, pigments, and other specialty chemicals. guidechem.compmarketresearch.comsgtlifesciences.com Its utility stems from the reactive hydrazine (B178648) functional group, which can participate in a range of chemical transformations. nordmann.global

In the production of dyes, the hydrazine unit within the this compound structure can undergo condensation reactions with carbonyl compounds. This process leads to the formation of a series of conjugated fluorescent molecules, which are the foundational structures for many nitrogen-containing dyes. guidechem.com

Furthermore, it serves as a key starting material in the Fischer indole synthesis. This well-established chemical reaction is a versatile method for creating the indole ring system, a structural motif present in a wide array of natural products, pharmaceuticals, and specialty chemicals. The use of this compound as a precursor in this synthesis highlights its importance as a non-heterocyclic building block in advanced organic chemistry.

The compound is also an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), such as Carprofen, a nonsteroidal anti-inflammatory drug, and Edaravone, which is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). rasayanjournal.co.inelampharma.com

Contributions to Material Science

In the field of material science, this compound and its derivatives are recognized for their role as additives that can enhance the properties of materials. Specifically, it is categorized as a specialty additive used as a corrosion inhibitor. scimplify.com Derivatives of closely related phenylhydrazine compounds have been studied for their ability to protect metals, such as 304 stainless steel, from corrosion in acidic environments like hydrochloric acid solutions. biointerfaceresearch.com

These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process. biointerfaceresearch.com This application as a corrosion inhibitor is a significant contribution to enhancing the durability and lifespan of materials. While not directly involved in the polymerization process itself, its inclusion as an additive enhances the final properties of a system, for instance, by protecting polymeric coatings or embedded metallic components from degradation.

Environmental Remediation Applications (e.g., Wastewater Treatment)

The application of this compound extends to environmental remediation, particularly in the context of wastewater treatment. The synthesis and use of this compound can generate industrial effluent containing toxic organic pollutants. Research has indicated that acidolysis reactions involving this compound can be utilized for wastewater treatment. rasayanjournal.co.in

Moreover, significant research has been conducted on treating wastewater generated during the production of the closely related phenylhydrazine hydrochloride (PHH). The effluent from such processes is often highly toxic, strongly acidic, and contains various organic and inorganic by-products. mdpi.com Treatment methodologies have been developed that can be applied to wastewater from this compound production. These processes include:

Oxidation and Neutralization: To break down sulfite (B76179) by-products and neutralize the strong acidity of the wastewater. mdpi.com

Extraction and Re-extraction: To recover and recycle the toxic phenylhydrazine compound from the effluent, which can then be reused. mdpi.com

Evaporation: To remove ammonia (B1221849) and concentrate salts, allowing for the reuse of the treated water. mdpi.com

These multi-step processes can achieve high recovery rates of the valuable chemical while rendering the wastewater harmless, converting pollutants into useful products like gypsum and recycled raw materials. mdpi.com Additionally, advancements in the synthesis of this compound itself are focusing on more environmentally friendly methods that significantly reduce the volume of wastewater produced, thereby minimizing the environmental impact from the outset. google.com

Biological Activity and Mechanistic Pharmacology

In Vitro and In Vivo Biological Evaluations of 4-Chlorophenylhydrazine (B93024) Hydrochloride and its Derivatives

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Derivatives of phenylhydrazine (B124118) have demonstrated significant potential as anticancer agents by inhibiting the growth of various cancer cell lines and inducing programmed cell death, or apoptosis.

Hydrazone derivatives, which can be synthesized from phenylhydrazines, have shown notable cytotoxic effects. Studies demonstrate that these compounds may target a variety of cellular processes, including DNA synthesis, cell cycle regulation, and apoptosis semanticscholar.org. For instance, certain novel phenylquinazoline derivatives have been identified as potent activators of apoptosis by targeting the pro-survival activity of the BCl-2 family of proteins in human cancer cells nih.gov. The mechanism often involves disrupting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are key enzymes in the apoptotic process documentsdelivered.comresearchgate.netdaneshyari.com.

One study on pyrazolo[3,4-d]pyridazine derivatives, which share structural similarities with hydrazine (B178648) compounds, found that they could induce apoptosis in lung cancer cells by significantly overexpressing the effector caspase-3 and the pro-apoptotic Bax gene, while inhibiting the expression of the anti-apoptotic Bcl-2 gene researchgate.netdaneshyari.com. This disruption of the Bcl-2/Bax balance suggests the activation of the intrinsic mitochondria-dependent apoptotic pathway researchgate.netdaneshyari.com. Furthermore, some derivatives have been shown to cause cell cycle arrest, halting the proliferation of cancer cells at various phases, such as the G0-G1 or G2/M phase documentsdelivered.com.

The cytotoxic activity of these derivatives has been quantified in numerous studies, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the sub-micromolar to low micromolar range, indicating high potency against cell lines such as colon cancer (HCT-116) and breast cancer (MDA-MB231) documentsdelivered.com.

Table 1: Antiproliferative Activity of Selected Phenylhydrazine Derivatives

| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Observed Mechanism |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine | A549 (Lung) | Potent (not specified) | Sub G1 & G2/M arrest, Apoptosis via Bcl-2/Bax imbalance researchgate.netdaneshyari.com |

| Phenothiazine Conjugates | HCT-116 (Colon) | Sub-micromolar | G0-G1 or G2/M arrest, Apoptosis via Caspase-3/9, Bax/Bcl-2 documentsdelivered.com |

| Phenothiazine Conjugates | MDA-MB-231 (Breast) | Sub-micromolar | Early apoptosis documentsdelivered.com |

| Phenylquinazoline | MCF-7 (Breast) | Potent (not specified) | Apoptosis via downregulation of BCL-2/BCL-XL nih.gov |

Antimicrobial Spectrum and Potency (e.g., against Helicobacter pylori)

While direct studies on the antimicrobial activity of 4-Chlorophenylhydrazine hydrochloride against Helicobacter pylori are not extensively documented in the reviewed literature, the broader class of hydrazine and hydrazone derivatives has been a source for the development of new anti-H. pylori agents. The emergence of antibiotic-resistant strains of H. pylori has driven research into novel chemical scaffolds researchgate.net.

Research has shown that various heterocyclic compounds derived from hydrazines, such as pyrazolines, exhibit significant and selective activity against a range of H. pylori strains, including those resistant to the standard therapeutic agent, metronidazole nih.gov. For example, a series of N1-substituted 3,5-diphenyl pyrazolines demonstrated activity against metronidazole-resistant H. pylori strains with Minimum Inhibitory Concentration (MIC) values in the 1-4 µg/mL range nih.gov. Similarly, coumarin-thiazole conjugated systems synthesized from thiosemicarbazone intermediates (a type of hydrazine derivative) were evaluated for selective antibacterial activity against numerous clinical isolates of H. pylori, including resistant strains researchgate.net.

Other studies have identified different derivative classes, such as azobenzenesulfonamides and cinnamic acid derivatives, as having promising anti-H. pylori activity with MIC values as low as 4–8 μg/mL mdpi.commdpi.com. These findings indicate that the hydrazine scaffold is a viable starting point for designing novel compounds with potent and selective antimicrobial properties against pathogenic bacteria like H. pylori.

Antioxidant Activity of Derivatives

Phenylhydrazine derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. The antioxidant potential is often attributed to the nitrogen atoms in the hydrazine moiety, which can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

The antioxidant capacity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the ability of the compound to decolorize the stable DPPH radical is measured spectrophotometrically. Studies on various pyrazolone-based phenylhydrazones have shown a positive response in DPPH assays, with some derivatives exhibiting stronger activity than others based on their specific chemical structure researchgate.net. For instance, certain metal complexes of phenylhydrazine derivatives have displayed superior antioxidant potential compared to the standard antioxidant ascorbic acid in DPPH assays researchgate.net. This suggests that these compounds can effectively neutralize free radicals, which are implicated in a wide range of diseases.

Molecular Mechanisms of Action

Interaction with Cellular Processes and Pathways

The biological effects of 4-chlorophenylhydrazine and its derivatives are rooted in their interaction with fundamental cellular processes and signaling pathways. As discussed, a primary mechanism in their anticancer activity is the induction of apoptosis. This is often achieved by modulating the BCL-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway nih.govdocumentsdelivered.com. By down-regulating anti-apoptotic proteins like BCL-2 and BCL-XL and/or up-regulating pro-apoptotic proteins like Bax, these compounds can trigger the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade (Caspase-9 and Caspase-3) and subsequent cell death nih.govdocumentsdelivered.com.

Beyond the intrinsic pathway, some derivatives can activate the extrinsic apoptotic pathway, which is initiated by death receptors on the cell surface documentsdelivered.com. The engagement of these pathways ultimately leads to the execution of apoptosis. Additionally, the ability of these compounds to induce cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, prevents cancer cells from replicating and dividing, thus controlling tumor growth documentsdelivered.com.

Induction of Oxidative Stress

In contrast to the antioxidant activity observed in some of its derivatives, phenylhydrazine itself is a well-established inducer of oxidative stress, particularly in red blood cells (erythrocytes) researchgate.netnih.gov. This dual role highlights the complex pharmacology of the phenylhydrazine scaffold.

The mechanism of phenylhydrazine-induced toxicity involves its ability to generate reactive oxygen species (ROS), such as superoxide radicals researchgate.netacs.org. Once absorbed, phenylhydrazine can be taken up by red blood cells, where it reacts with oxyhemoglobin. This reaction initiates a cascade of oxidative events, leading to the conversion of oxyhemoglobin to methemoglobin and the production of ROS researchgate.net.

These highly reactive species then attack cellular components, causing:

Lipid Peroxidation : The ROS damage the lipids in the red blood cell membrane, compromising its integrity and leading to hemolysis (destruction of the red blood cell) researchgate.netconestogac.on.ca.

Protein Damage : Oxidative degradation of essential structural proteins like spectrin in the red blood cell skeleton occurs researchgate.net.

Formation of Heinz Bodies : The oxidation of hemoglobin leads to its precipitation within the cell, forming aggregates known as Heinz bodies researchgate.net.

This induction of oxidative stress leads to a depletion of the cell's natural antioxidant defenses, such as glutathione nih.gov. The resulting damage ultimately causes premature destruction of red blood cells, which is the basis of phenylhydrazine-induced hemolytic anemia, a condition often studied in animal models nih.govconestogac.on.ca.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The 4-chlorophenylhydrazine moiety has been incorporated into various molecular scaffolds to explore and enhance biological activities, including anticancer and antibacterial effects. Structure-activity relationship (SAR) studies on these derivatives provide valuable insights into the chemical features that govern their therapeutic potential.

Isatin-Hydrazone Derivatives:

A prominent class of derivatives are isatin-hydrazones, where the 4-chlorophenylhydrazine is condensed with an isatin core. These hybrids have been evaluated for their cytotoxic activities against various cancer cell lines. SAR studies reveal several key trends:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the hydrazone nitrogen significantly influence cytotoxicity. Halogen substitutions, particularly at the 2 and 6 positions of this ring, have been shown to be among the most potent derivatives.

Isatin Ring Modification: Modifications on the isatin ring itself also play a crucial role. The presence of electron-donating or electron-withdrawing groups can modulate the activity, suggesting that the electronic properties of the entire molecule are important for its interaction with biological targets.

Hydrazone Linker: The hydrazone linker (-C=N-NH-) is a critical pharmacophore, likely involved in hydrogen bonding and coordinating with biological targets.

Interactive Table: SAR of Isatin-Hydrazone Derivatives

| Derivative Scaffold | Substitution on Phenyl Ring | Key Finding |

|---|---|---|

| Isatin-Hydrazone | Halogens at 2,6-positions | Potent cytotoxic activity observed. |

| Isatin-Hydrazone | Chlorine atom presence | Considered essential for inhibition of nitric oxide release in some studies. |

Quinoline-Hydrazone Derivatives:

Another important class of derivatives involves the hybridization of 4-chlorophenylhydrazine with a quinoline moiety. These compounds have been investigated primarily for their antibacterial and anticancer activities. researchgate.net

Role of the Quinoline Nucleus: The quinoline ring system is a versatile scaffold known for its diverse biological activities. Its presence in the hybrid molecule often confers the foundational biological effect.

Hydrazide/Hydrazone Linker: The hydrazide/hydrazone linker connects the quinoline core to other fragments, including the 4-chlorophenyl group. This linker is not merely a spacer but actively participates in target binding through hydrogen bond donor/acceptor interactions. researchgate.net Its flexibility and potential for hydrolysis under specific pH conditions (like in acidic tumor environments) can be exploited for targeted drug release. researchgate.net

Interactive Table: SAR of Quinoline-Hydrazone Derivatives

| Derivative Scaffold | Key Structural Feature | Observed Impact on Activity |

|---|---|---|

| Quinoline-Hydrazone | Hydrazide/Hydrazone linker | Establishes hydrogen bonding with target sites; allows for potential pH-sensitive drug release. researchgate.net |

| Quinoline-Hydrazone | Chloro group at quinoline position 6 | Aided in apoptosis induction and inhibition of cell proliferation in certain anticancer studies. researchgate.net |

These SAR studies underscore the importance of the 4-chlorophenylhydrazine scaffold as a building block in medicinal chemistry. The electronic and steric properties of the chloro-substituted phenyl ring, combined with the versatile chemistry of the hydrazine group, allow for the creation of a diverse range of derivatives with tunable biological activities.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for 4-Chlorophenylhydrazine (B93024) Hydrochloride Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of 4-Chlorophenylhydrazine hydrochloride due to its high resolution, sensitivity, and quantitative accuracy. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

HPLC is extensively used for assessing the purity of this compound and for impurity profiling. rasayanjournal.co.in During its synthesis from 4-chloroaniline (B138754), several process-related impurities can be generated, which can impact the quality and efficacy of the final product. rasayanjournal.co.in Key impurities include positional isomers such as 2-Chlorophenylhydrazine hydrochloride (2-CPH) and 3-Chlorophenylhydrazine hydrochloride (3-CPH), as well as the starting material, 4-Chloroaniline. rasayanjournal.co.in

A validated reverse-phase HPLC (RP-HPLC) method has been developed to detect and quantify these specific impurities. rasayanjournal.co.in The method demonstrates high sensitivity, with detection limits low enough to control these impurities effectively in the final product. rasayanjournal.co.in For instance, the detection limits for 2-CPH, 3-CPH, and 4-Chloroaniline have been reported to be 0.02%, 0.04%, and 0.02%, respectively. rasayanjournal.co.in The analysis is typically performed using a C18 column with a UV detector. rasayanjournal.co.in While the maximum absorbance is observed at 210 nm, a wavelength of 239 nm is often chosen for analysis to avoid baseline irregularities. rasayanjournal.co.in

| Parameter | HPLC Conditions for Purity Assessment |

| Instrument | Shimadzu LC-PDA system model LC 2050 |

| Column | Waters X-Bridge C18 (250 mm length, 4.6 mm ID, 3.5 µm particle size) |

| Detection Wavelength | 239 nm |

| Column Temperature | 20°C |

| Autosampler Temperature | 5°C |

| Injection Volume | 5 µL |

| Impurities Monitored | 2-Chlorophenylhydrazine HCl, 3-Chlorophenylhydrazine HCl, 4-Chloroaniline |

| Detection Limit (2-CPH) | 0.02% |

| Detection Limit (3-CPH) | 0.04% |

| Detection Limit (4-Chloroaniline) | 0.02% |

This interactive table summarizes typical HPLC conditions used for the purity and impurity analysis of this compound, based on published research findings. rasayanjournal.co.in

Optimization of Reverse Phase HPLC Methods for Isomer Separation

The separation of positional isomers like 2-CPH and 3-CPH from 4-CPH is a significant analytical challenge due to their similar chemical structures and properties. rasayanjournal.co.in Optimization of RP-HPLC methods is crucial to achieve adequate resolution for accurate quantification. rasayanjournal.co.in

Key optimization parameters include the column temperature, mobile phase composition, and stationary phase chemistry. Research has shown that reducing the column temperature to 20°C improves the resolution between the 3-CPH and 4-CPH peaks. rasayanjournal.co.in The goal is to achieve a USP resolution of greater than 1.5 between the main compound and its related impurities. rasayanjournal.co.in Utilizing a robust stationary phase, such as the Waters X-Bridge C18 column, provides the necessary selectivity for separating these closely eluting isomers. rasayanjournal.co.in The autosampler temperature is also maintained at a low temperature (e.g., 5°C) to ensure the stability of the sample during analysis. rasayanjournal.co.in

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound. These techniques provide information on the molecular level, complementing the data obtained from chromatographic analysis.

Application as an Analytical Reagent for Carbonyl Compounds (e.g., Spectrophotometry)

This compound serves as a valuable analytical reagent for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. chemimpex.comsmolecule.com This application is based on the classic condensation reaction between the hydrazine (B178648) functional group (-NHNH₂) and a carbonyl group (C=O). sjpas.comsjpas.com

The reaction produces a characteristic derivative known as a 4-chlorophenylhydrazone. smolecule.com These hydrazones are often colored, crystalline solids with sharp melting points. The formation of a colored precipitate (typically yellow to red) upon reaction serves as a qualitative test for the presence of aldehydes or ketones. sjpas.comsjpas.com For quantitative analysis, the colored hydrazone product can be measured using spectrophotometry. chemimpex.com The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of the carbonyl compound, allowing for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. jchps.com ¹H NMR (Proton NMR) provides detailed information about the chemical environment, connectivity, and the number of different types of protons in the molecule. jchps.com

In the ¹H NMR spectrum of this compound recorded in DMSO-d₆, distinct signals corresponding to the aromatic protons and the hydrazine protons are observed. rasayanjournal.co.in The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rasayanjournal.co.in The signals for the hydrazine (-NHNH₃⁺) protons often appear as broad singlets or doublets due to exchange processes and coupling. rasayanjournal.co.in This detailed spectral information allows for the complete confirmation of the compound's structure. jchps.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.00 – 7.02 | Doublet (d) | 2H | Aromatic Protons |

| 7.32 – 7.34 | Doublet (d) | 2H | Aromatic Protons |

| 8.46 | Broad Singlet (s) | 1H | Hydrazine Proton (-NH-) |

| 10.34 | Broad Doublet (d) | 3H | Hydrazine Protons (-NH₃⁺) |

This interactive table presents the ¹H NMR spectral data for this compound in DMSO-d₆, which is used for its structural confirmation. rasayanjournal.co.in

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical analytical tool used to confirm the molecular weight of this compound and to support its structural identification. rasayanjournal.co.in Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose. rasayanjournal.co.in

In ESI-MS, the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. For 4-Chlorophenylhydrazine (free base), the calculated monoisotopic mass is approximately 142.5 g/mol . rasayanjournal.co.in The mass spectrometer detects the mass-to-charge ratio (m/z) of this ion. The observation of a prominent ion peak at m/z ≈ 143 confirms the molecular weight of the protonated free base, thereby verifying the compound's identity. rasayanjournal.co.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound, typically measured using a potassium bromide (KBr) disc, exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

Analysis of the IR spectrum reveals key peaks that confirm the compound's structure. The presence of the hydrazine moiety and the substituted phenyl ring is indicated by distinct vibrational modes. A study identified several significant peaks in the IR spectrum of this compound. These include a notable band at 3205.40 cm⁻¹, which is characteristic of N-H stretching vibrations within the hydrazinium (B103819) ion. Additional peaks are observed at 2988.5 cm⁻¹ and 2688.4 cm⁻¹, which can be attributed to C-H stretching and other vibrations within the molecule.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H in Hydrazinium ion | Stretching | 3205.40 | rasayanjournal.co.in |

| C-H | Stretching | 2988.5 | rasayanjournal.co.in |

| Combination/Overtone Bands | - | 2688.4 | rasayanjournal.co.in |

These spectral features provide a reliable fingerprint for the identification of this compound and can be used for quality control purposes.

Advanced Structural Elucidation Techniques (e.g., Single-Crystal X-ray Diffraction Analysis)

While this compound is a crystalline solid, detailed crystallographic data such as unit cell parameters and space group information are not widely available in the surveyed literature. However, the application of this technique to related phenylhydrazine (B124118) derivatives demonstrates the type of detailed structural insights that could be obtained. researchgate.net

A single-crystal X-ray diffraction analysis of this compound would unequivocally determine:

Molecular Conformation: The precise spatial orientation of the chlorophenyl ring relative to the hydrazine group.

Bond Parameters: Exact measurements of C-C, C-N, N-N, and C-Cl bond lengths and angles.

Supramolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which dictate the crystal packing.

Such data are invaluable for understanding the compound's physical properties and reactivity at a molecular level.

Isotopic Labeling for Mechanistic and Tracer Studies (e.g., ¹⁴C-labeled this compound)

Isotopic labeling is a crucial technique used to trace the path of a molecule through a chemical reaction or a biological system. By replacing one or more atoms in a molecule with their isotopes, researchers can follow the labeled compound and its metabolites or products. For organic compounds, carbon-14 (B1195169) (¹⁴C) is a commonly used radioactive isotope for such studies.

This compound uniformly labeled with ¹⁴C is a commercially available tracer compound. While specific studies detailing its use were not found in the surveyed literature, its availability points to its potential utility in a range of mechanistic and tracer investigations.

Potential applications for ¹⁴C-labeled this compound include:

Reaction Mechanism Studies: In organic synthesis, it can be used to elucidate complex reaction pathways. For instance, in the Fischer indole (B1671886) synthesis, a key reaction involving phenylhydrazines, ¹⁴C labeling could help track the fate of the carbon atoms from the phenylhydrazine backbone to the final indole product.

Metabolic Fate and Pharmacokinetic Studies: If this compound were an intermediate in the synthesis of a drug, tracing the ¹⁴C label could help in absorption, distribution, metabolism, and excretion (ADME) studies. This is critical for understanding the biotransformation and clearance of any resulting pharmaceutical agent.

Environmental Fate Studies: As an industrial chemical, understanding its degradation and persistence in the environment is important. ¹⁴C-labeled material could be used in studies to track its movement and breakdown in soil and water systems.

The use of isotopic labeling provides unambiguous data that is often unattainable through other analytical methods, offering deep insights into dynamic chemical and biological processes.

Toxicological Considerations in Research and Development

Hazard Assessment and Safety Protocols in Laboratory and Industrial Settings